molecular formula C14H23NO4 B14041800 rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate

rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B14041800
M. Wt: 269.34 g/mol
InChI Key: JTHIIAZHYJFKHG-VPOLOUISSA-N
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Description

rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core with stereospecific substitutions. The molecule contains:

  • A methyl ester at the C2 position.
  • A tert-butoxycarbonyl (Boc)-protected amino group at the C3 position.
  • Relative stereochemistry denoted as rel-(1R,2S,3R,4S).

This compound is significant in medicinal chemistry and materials science due to its rigid bicyclic framework, which enhances metabolic stability and binding selectivity. The Boc group serves as a protective moiety for the amine, enabling controlled deprotection during synthesis .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methyl (1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-9-6-5-8(7-9)10(11)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10+,11-/m1/s1

InChI Key

JTHIIAZHYJFKHG-VPOLOUISSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@H](C2)[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.

    Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Amidation: The amino group is introduced through an amidation reaction, often using an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium hydride and alkyl halides.

The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing an active amine that can participate in further chemical reactions. This property makes it valuable in the synthesis of peptides and other biologically active compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the bicyclo[2.2.1]heptane scaffold but differ in functional groups, stereochemistry, or applications. Key comparisons are summarized in Table 1.

Functional Group Variations

Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride (1:1), (1R,2S,3R,4S)-rel- (CAS: 95630-75-4) Key Differences: Ethyl ester (vs. methyl) and a hydrochloride salt (vs. free base). Impact: The ethyl ester may alter solubility (e.g., logP increases by ~0.5), while the hydrochloride salt enhances crystallinity for purification .

(1R,2R,3S,4S)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 1212373-01-7) Key Differences: Carboxylic acid at C2 (vs. methyl ester). Impact: The free acid has higher polarity (predicted pKa = 4.54) and is typically used in peptide coupling reactions, whereas the methyl ester improves cell membrane permeability .

(1R,2S,3R,4S)-3-(methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Key Differences: Unsaturated hept-5-ene core and additional methoxycarbonyl group.

Stereochemical and Core Modifications

rel-(1R,2R,5R)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde (CAS: 49751-88-4)

  • Key Differences : Bicyclo[3.1.1]heptane core (vs. [2.2.1]) and aldehyde functional group.
  • Impact : The altered ring system reduces steric hindrance, favoring nucleophilic additions at the aldehyde site .

(1r,2s,4s)-rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane Key Differences: Nitrogen atom in the bicyclic framework (7-azabicyclo). Impact: The azabridge enhances hydrogen-bonding capacity, making it suitable for protease inhibitor design .

Table 1: Comparative Analysis of Bicyclo[2.2.1]heptane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications Reference
rel-Methyl (1R,2S,3R,4S)-3-((Boc)amino)bicyclo[2.2.1]heptane-2-carboxylate Not Provided C₁₃H₂₁NO₄ 255.31 Methyl ester, Boc-amino Drug intermediates
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride 95630-75-4 C₁₀H₁₇NO₂·HCl 219.71 Ethyl ester, hydrochloride salt Crystallography studies
(1R,2R,3S,4S)-rel-Dicarboxylic Acid Disodium Salt Not Provided C₉H₁₀Na₂O₄ 238.15 Dicarboxylate, sodium salt Polymer nucleating agents
(1r,2s,4s)-rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane 7242-92-4 C₁₁H₂₀N₂O₂ 228.29 Azabicyclo, Boc-amino Protease inhibitors

Biological Activity

rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound notable for its structural complexity and potential applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (BOC) protecting group on an amino group, which is significant for its chemical reactivity and biological activity.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₄H₂₃N₁O₄, with a molecular weight of approximately 269.34 g/mol. Its structure allows for various chemical transformations that are essential in organic synthesis.

Synthesis

The synthesis of this compound generally involves several steps:

  • Formation of the bicyclic framework.
  • Introduction of the BOC protecting group.
  • Carboxylation at the appropriate position.

This synthetic pathway is designed to minimize side reactions and enhance yield.

Comparative Analysis with Similar Compounds

The following table illustrates some related compounds and their unique features:

Compound NameStructureUnique Features
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acidStructureContains a carboxylic acid at position 1
3-Azabicyclo[2.2.1]heptaneStructureLacks the BOC protecting group
7-Oxa-bicyclo[2.2.1]heptaneStructureContains an oxygen atom in the bicyclic framework

These compounds highlight the unique aspects of this compound regarding its protective group and functional groups that enable diverse chemical reactivity and potential biological activity.

Case Studies and Research Findings

Research has shown that related bicyclic compounds exhibit various biological activities:

  • Inhibition Studies : In vitro assays have demonstrated that certain bicyclic amino acids can inhibit key enzymes involved in metabolic pathways associated with cancer progression.
  • Transport Mechanism Studies : Investigations into neurotransmitter transporters have indicated that derivatives can modulate transporter activity, providing insights into potential therapeutic applications for neurological disorders.

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